Cas no 1805339-59-6 (5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile)

5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile
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- インチ: 1S/C9H6F2N4/c10-9(11)5-3-6(14)7(1-2-12)15-8(5)4-13/h3,9H,1,14H2
- InChIKey: LQFPOGMQAKTIPR-UHFFFAOYSA-N
- SMILES: FC(C1=C(C#N)N=C(CC#N)C(=C1)N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 313
- XLogP3: 0.5
- トポロジー分子極性表面積: 86.5
5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068514-1g |
5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile |
1805339-59-6 | 97% | 1g |
$1,460.20 | 2022-04-01 |
5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrileに関する追加情報
Research Brief on 5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile (CAS: 1805339-59-6)
5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile (CAS: 1805339-59-6) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and cyano functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting metabolic and inflammatory pathways.
The structural features of 5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile make it a versatile scaffold for medicinal chemistry. The presence of the difluoromethyl group enhances the metabolic stability and bioavailability of derived compounds, while the cyano group offers a reactive site for further chemical modifications. These attributes have led to its incorporation into several lead compounds under preclinical evaluation. For instance, recent publications have demonstrated its utility in the design of novel JAK (Janus kinase) inhibitors, which are pivotal in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of derivatives based on 5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile. The study employed a combination of computational modeling and high-throughput screening to identify compounds with potent inhibitory activity against specific kinase targets. The results indicated that modifications at the acetonitrile moiety could significantly enhance binding affinity and selectivity, paving the way for optimized drug candidates.
Another notable advancement involves the application of this compound in agrochemical research. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed its role in the development of next-generation fungicides. The difluoromethyl group was found to confer improved pesticidal activity, while the pyridine core contributed to environmental stability. These findings underscore the dual utility of 5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile in both pharmaceutical and agricultural sectors.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of this compound. Recent patents (e.g., WO2023056321) have addressed these issues by proposing novel catalytic methods to improve yield and reduce byproducts. Such innovations are critical for ensuring the commercial viability of derivatives based on this scaffold.
In conclusion, 5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile (CAS: 1805339-59-6) represents a valuable building block in modern drug and agrochemical discovery. Its unique chemical properties and demonstrated biological activities make it a focal point for ongoing research. Future studies are expected to explore its potential in additional therapeutic areas, including oncology and infectious diseases, further solidifying its role in the chemical biology landscape.
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